GK13S

UCHL1 inhibition IC50 recombinant enzyme assay

GK13S is a chiral, covalent small-molecule inhibitor of the deubiquitinase UCHL1 (Ubiquitin C‑terminal hydrolase L1), developed as the active component of a chemogenomic probe pair alongside its inactive minimal analog GK16S. It belongs to the cyanopyrrolidine class and features an alkyne handle enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioorthogonal functionalization.

Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol
Cat. No. B10862056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK13S
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)C3CCN(C3)C#N
InChIInChI=1S/C21H22N6O2/c1-2-3-4-10-23-20(28)16-5-7-18(8-6-16)27-13-19(24-15-27)25-21(29)17-9-11-26(12-17)14-22/h1,5-8,13,15,17H,3-4,9-12H2,(H,23,28)(H,25,29)/t17-/m0/s1
InChIKeyLSHAYFDZIOIKII-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GK13S: A Stereoselective Covalent UCHL1 Inhibitor and Click Chemistry Probe for Cellular DUB Research


GK13S is a chiral, covalent small-molecule inhibitor of the deubiquitinase UCHL1 (Ubiquitin C‑terminal hydrolase L1), developed as the active component of a chemogenomic probe pair alongside its inactive minimal analog GK16S [1]. It belongs to the cyanopyrrolidine class and features an alkyne handle enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioorthogonal functionalization [1]. The crystal structure of UCHL1 in complex with GK13S (PDB 7ZM0, 2.24 Å) reveals the enzyme trapped in a hybrid apo/Ubiquitin‑bound conformation that underlies its family‑level selectivity [2].

Why UCHL1 Inhibitors Cannot Be Generically Substituted for GK13S in Cellular Studies


UCHL1 belongs to the UCH DUB family comprising four members with high active-site homology; inhibitors lacking appropriate specificity elements (e.g., the minimal probe GK16S) or relying on older scaffolds (e.g., LDN‑57444) either fail to inhibit cellular UCHL1 or show promiscuous off‑target binding [1]. GK13S incorporates a stereochemically defined (S)‑pyrrolidine cyanamide warhead and a central aromatic specificity element that drive both potency and UCHL1‑selective target engagement; its (R)‑enantiomer is ~40‑fold less potent, and probes lacking the warhead are entirely inactive, demonstrating that neither achiral nor truncated analogs serve as functional substitutes [1]. Additionally, GK13S features a terminal alkyne for CuAAC click chemistry, a functional handle absent in LDN‑57444, 6RK73, and most commercial UCHL1 inhibitors [2].

Quantitative Differential Evidence for GK13S Against Closest UCHL1 Inhibitor Comparators


Biochemical Potency: GK13S vs LDN-57444 vs Enantiomer GK13R

In a fluorescence polarization assay using recombinant UCHL1 (Ub‑Lys‑TAMRA substrate, 1 h fixed incubation), GK13S inhibited UCHL1 with an IC50 of 50 nM, compared to 129 nM for the parent inhibitor and ~2 µM for the stereoisomer (GK13R), representing a 40‑fold potency gain from stereochemistry alone [1]. The widely used UCHL1 inhibitor LDN‑57444 has a reported IC50 of 0.88 µM (880 nM) under comparable conditions, making GK13S approximately 17.6‑fold more potent .

UCHL1 inhibition IC50 recombinant enzyme assay

Cellular Target Engagement: GK13S Achieves Complete UCHL1 Inhibition Where GK16S and LDN-57444 Fail

In HEK293 cells treated for 24 h, GK13S achieved near-complete inhibition of cellular UCHL1 at 1 µM (assessed by Ub‑VS target engagement assay), while the minimal probe GK16S showed no detectable inhibition even at 10 µM (IC50 > 100 µM) [1]. In U‑87 MG glioblastoma cells, only GK13S led to complete cellular UCHL1 inhibition; neither GK16S nor LDN‑57444 achieved complete inhibition under identical conditions [1]. GK13S (5 µM, 48 h) reduced monoubiquitin levels in U‑87 MG cells, phenocopying a pathogenic UCHL1 inactivating mutation, whereas GK16S had no effect [1].

cellular target engagement UCHL1 activity-based probe glioblastoma

Stereoselective Covalent Inhibition: GK13S Binds Irreversibly with Defined Kinetics

GK13S binds UCHL1 covalently and irreversibly with a second‑order rate constant kobs/[I] of 681 M⁻¹ s⁻¹, approximately 40‑fold faster than its enantiomer [1]. Covalent adduct formation occurs at the catalytic cysteine C90, as confirmed by intact protein mass spectrometry (1:1 stoichiometry at 1 µM probe) and a jump‑dilution assay showing sustained inhibition after removal of excess compound [1]. The GK13S–UCHL1 adduct remains stable even after unfolding in 5 M urea and dialysis, confirming covalent‑irreversible binding mode [1].

covalent inhibitor kinetics stereoselectivity irreversible binding

Proteome‑Wide Selectivity: GK13S Enriches UCHL1 ~3,000‑Fold Over Background at 5 µM

Activity‑based protein profiling (ABPP) with quantitative mass spectrometry in HEK293 cells treated with 5 µM GK13S identified UCHL1 as the most enriched protein, with a logarithmic enrichment factor of 11.5 (equivalent to ~3,000‑fold over DMSO control) [1]. At lower, more selective concentrations (0.1–1 µM), GK13S showed a single strong gel band corresponding to UCHL1 (~30 kDa), while GK16S and the enantiomer showed only weak or no signal [1]. Although GK13S can also enrich PARK7/DJ‑1 at 5 µM, subsequent development of N‑cyanopiperazine analogs (e.g., CG341) eliminated this off‑target entirely [2].

activity-based protein profiling proteomics selectivity ABPP

Click Chemistry Compatibility: Terminal Alkyne Handle Enables Bioorthogonal Functionalization

GK13S incorporates a terminal alkyne group that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑bearing reporter molecules (fluorophores, biotin, or affinity resins) [1]. This feature is absent in LDN‑57444, 6RK73, and the fluoromethylketone inhibitor VAEFMK, which require structural modification or indirect detection methods for target engagement studies [2]. The alkyne handle is engineered at the solvent‑exposed terminus of the molecule, distal from the pharmacophore, preserving UCHL1 binding affinity while enabling post‑treatment functionalization in lysates or fixed cells [1].

click chemistry CuAAC bioorthogonal probe functionalization

Cytocompatibility: GK13S Does Not Impair Cell Growth at Active Concentrations

In HEK293 cells, GK13S at 5 µM (100‑fold above its biochemical IC50) for 72 h did not impair cell growth, indicating a wide selectivity window between UCHL1 inhibition and general cytotoxicity [1]. This contrasts with LDN‑57444, which at concentrations required for UCHL1 inhibition (≥0.88 µM) has been reported to induce oxidative stress, mitochondrial dysfunction, and apoptosis in multiple cell types [2].

cytotoxicity cell viability selectivity window HEK293

Optimal Research and Industrial Application Scenarios for GK13S Based on Quantitative Differentiation


Chemogenomic Dissection of UCHL1 Function in Glioblastoma and Neurodegeneration Models

GK13S, paired with its inactive control GK16S (IC50 > 100 µM, no cellular UCHL1 inhibition), provides a validated chemogenomic probe set for attributing cellular phenotypes specifically to UCHL1 catalytic activity [1]. In U‑87 MG glioblastoma cells, GK13S (5 µM, 48 h) reduces monoubiquitin levels, phenocopying a pathogenic UCHL1 mutation in mice, while GK16S has no effect [1]. This experimental configuration is recommended for target validation studies in oncology and neurodegeneration where UCHL1 is implicated, as it controls for compound‑specific off‑target effects that confound single‑inhibitor experiments with LDN‑57444 [1].

Activity‑Based Protein Profiling (ABPP) and Chemoproteomic Target Engagement Studies

The terminal alkyne handle enables CuAAC‑mediated conjugation of azide‑biotin or azide‑fluorophore reporters, transforming GK13S into a covalent activity‑based probe for UCHL1 [1]. Quantitative mass spectrometry after streptavidin enrichment demonstrates ~3,000‑fold enrichment of UCHL1 from HEK293 cells at 5 µM [1]. At 1 µM, in‑gel fluorescence scanning reveals a single dominant UCHL1 band, confirming high selectivity for target engagement studies [1]. This capability is absent in alkyne‑lacking inhibitors (LDN‑57444, 6RK73) and positions GK13S as a tool for UCHL1 target occupancy assays, competitive ABPP with novel inhibitors, and identification of UCHL1 interaction partners [2].

Structural Biology and Fragment‑Based Drug Discovery Targeting UCHL1

The solved co‑crystal structure of UCHL1 with GK13S (PDB 7ZM0, 2.24 Å) reveals the inhibitor covalently bound to the catalytic cysteine C90, with the enzyme adopting a unique hybrid conformation intermediate between apo and Ubiquitin‑bound states [1]. This structural information, combined with the defined covalent binding kinetics (kobs/[I] = 681 M⁻¹ s⁻¹), supports structure‑guided optimization of UCHL1 inhibitors, including the rational design of selectivity elements that differentiate UCHL1 from UCHL3, UCHL5, and BAP1 [1]. The subsequent development of N‑cyanopiperazine analogs (e.g., CG341) that eliminate PARK7 off‑target binding was directly enabled by the GK13S‑UCHL1 structural template [2].

High‑Content Screening and Cellular Imaging of UCHL1 Localization and Activity

GK13S's clickable alkyne permits fluorescent tagging via CuAAC with azide‑fluorophores (e.g., TAMRA‑azide) for visualization of UCHL1 engagement in fixed cells [1]. The covalent‑irreversible binding ensures the fluorescent signal remains associated with UCHL1 through downstream processing steps, including SDS‑PAGE and immunoblotting [1]. Combined with the low cytotoxicity profile (no growth impairment at 5 µM, 72 h in HEK293), GK13S supports longitudinal imaging‑based studies correlating UCHL1 inhibition with cellular phenotypic changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GK13S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.